

1-Benzoyl-2-thiohydantoin: A Comprehensive Technical Overview for Researchers

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Compound of Interest

Compound Name: **1-Benzoyl-2-thiohydantoin**

Cat. No.: **B187274**

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This technical guide provides an in-depth overview of **1-Benzoyl-2-thiohydantoin**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical identity, synthesis, and potential biological activities based on related structures.

Chemical Identity

Identifier	Value
CAS Number	577-47-9 [1] [2] [3] [4] [5]
IUPAC Name	1-benzoyl-2-sulfanylideneimidazolidin-4-one [1] [6]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂ S [1] [2] [6] [7] [8]
Molecular Weight	220.25 g/mol [1] [2] [6] [7] [8]
Synonyms	1-Benzoyl-2-thioxo-4-imidazolidinone, USAF B-14 [2] [6]

Synthesis and Experimental Protocols

The synthesis of 2-thiohydantoin derivatives is a well-established area of organic chemistry, with several methodologies available. A common and versatile approach involves the reaction of an α -amino acid or its ester with an isothiocyanate.^[5] Another widely used method is the treatment of an α -amino acid with acetic anhydride followed by ammonium thiocyanate.^[5]

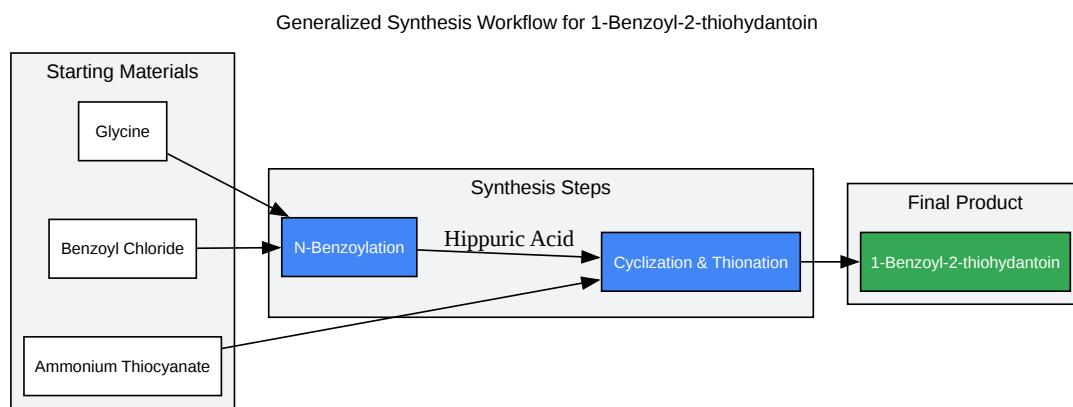
Below is a generalized experimental protocol for the synthesis of a 1,3-disubstituted-2-thiohydantoin, which can be adapted for **1-Benzoyl-2-thiohydantoin**. This protocol is based on the isothiocyanate route, which is favored for its suitability in creating diverse libraries of thiohydantoin derivatives.^{[1][5]}

General Experimental Protocol: Synthesis via Isothiocyanate Route

- Preparation of N-Benzoyl Glycine (Hippuric Acid):
 - Dissolve glycine in an aqueous solution of sodium hydroxide.
 - Add benzoyl chloride dropwise while maintaining the reaction mixture at a low temperature (e.g., 0-5 °C) and basic pH.
 - Stir the mixture for a specified time until the reaction is complete.
 - Acidify the solution with a mineral acid (e.g., HCl) to precipitate the N-benzoyl glycine.
 - Collect the product by filtration, wash with cold water, and dry.
- Formation of the 2-Thiohydantoin Ring:
 - Suspend N-benzoyl glycine and ammonium thiocyanate in a suitable solvent, such as acetic anhydride.
 - Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
 - After completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

- Collect the solid by filtration, wash thoroughly with water, and dry.
- Purify the crude **1-Benzoyl-2-thiohydantoin** by recrystallization from an appropriate solvent (e.g., ethanol).

A visual representation of a generalized synthetic workflow is provided below.



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Caption: Generalized workflow for the synthesis of **1-Benzoyl-2-thiohydantoin**.

Potential Biological Activities and Signaling Pathways

While specific research on the biological activity of **1-Benzoyl-2-thiohydantoin** is not extensively documented in the reviewed literature, the 2-thiohydantoin scaffold is present in a wide range of biologically active molecules.^[4] These derivatives have shown promise as anti-trypanosomal, anti-inflammatory, and anticancer agents.^{[1][2][9]}

Anti-inflammatory Activity

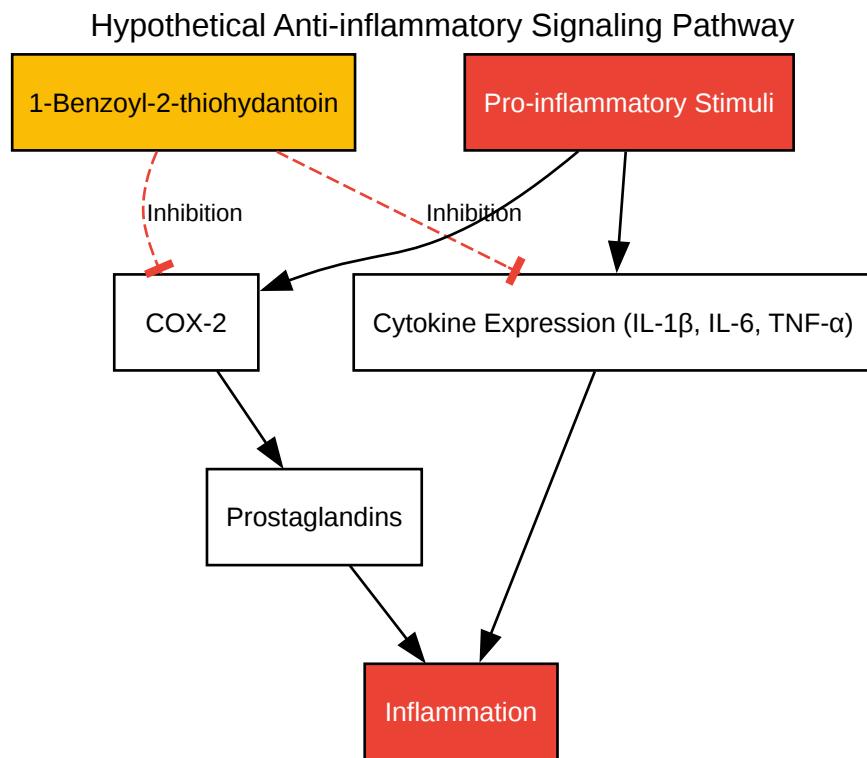
Studies on 1,3-disubstituted-2-thiohydantoin analogues have demonstrated potent anti-inflammatory activity.^[9] These compounds have been shown to reduce the production of nitric oxide (NO) in murine leukemia cells (RAW264.7) and inhibit the expression of pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β), Interleukin-6 (IL-6), and Tumor Necrosis Factor- α (TNF- α).^[9] Molecular modeling studies suggest that these effects may be mediated through the inhibition of cyclooxygenase-2 (COX-2).^[9]

The table below summarizes the anti-inflammatory activity of a potent 1,3-disubstituted-2-thiohydantoin derivative (Compound 7 from the cited study) compared to the control drug, celecoxib.

Compound	Cytotoxicity IC ₅₀ (μ g/mL) on RAW264.7 cells	NO Production Inhibition
Compound 7	197.68	Six-fold reduction
Celecoxib	251.2	Not specified

Data extracted from a study on 1,3-disubstituted-2-thiohydantoin analogues.^[9]

A simplified hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action is presented below.



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Caption: Potential anti-inflammatory mechanism of **1-Benzoyl-2-thiohydantoin** derivatives.

Anti-Trypanosomal Activity

Extensive research has been conducted on 1-benzyl-3-aryl-2-thiohydantoin derivatives as potent agents against *Trypanosoma brucei*, the parasite responsible for Human African Trypanosomiasis.[1][2] Structure-activity relationship (SAR) studies have led to the development of compounds with low nanomolar efficacy.[2]

The following table presents the in vitro antitrypanosomal activity of a lead compound and an optimized analogue.

Compound	T. brucei EC ₅₀ (nM)
Screening Hit (Compound 1)	>100-fold less potent than optimized compounds
Optimized Analogue (Compound 76)	2
Data from a study on 1-benzyl-3-aryl-2-thiohydantoin derivatives. [2]	

Conclusion

1-Benzoyl-2-thiohydantoin belongs to a class of compounds with significant therapeutic potential. The versatility of the 2-thiohydantoin scaffold allows for extensive chemical modifications, leading to the development of potent and selective agents for various diseases. Further investigation into the specific biological activities and mechanisms of action of **1-Benzoyl-2-thiohydantoin** is warranted to fully elucidate its potential in drug discovery and development.

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